molecular formula C14H21NO3 B1306322 (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 626205-87-6

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No. B1306322
M. Wt: 251.32 g/mol
InChI Key: VBIAHDCHALWQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2,5-Dimethoxybenzylamine , which is an organic compound with the molecular formula C9H13NO2. It’s part of the phenethylamine and amphetamine chemical classes .

Scientific Research Applications

Synthesis and Material Applications

  • Biomass Conversion to Furan Derivatives : Furan derivatives, closely related to the compound , are critical in converting plant biomass into valuable chemicals. These derivatives serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have applications in producing polymers, functional materials, fuels, solvents, and pharmaceuticals. The synthesis of HMF (5-Hydroxymethylfurfural) from plant feedstocks is a significant step towards sustainable chemistry, showcasing the potential extension of similar compounds for various applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmaceutical and Medicinal Chemistry

  • Bioactive Furanyl- and Thienyl-Substituted Compounds : Research indicates that five-membered heterocycles, including furan and thiophene rings, are prominent in drug design due to their role in bioactive molecules. Compounds with furanyl or thienyl substituents have shown significant activity across various therapeutic areas, including antiviral, antitumor, and antimycobacterial applications. The modification of nucleobases and nucleosides with these heteroaromatic rings demonstrates the importance of such structural units in medicinal chemistry, hinting at the potential pharmaceutical applications of related amine compounds (Ostrowski, 2022).

Chemical Synthesis and Catalysis

  • Transition-Metal-Catalyzed Reductive Amination : The reductive amination process, involving aldehydes or ketones with amines or ammonia in the presence of hydrogen, is a cornerstone in synthesizing primary, secondary, and tertiary amines. This process is crucial for producing a wide range of alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The development of catalysts, especially those based on earth-abundant metals, has shown impressive progress, indicating the relevance of such methodologies in synthesizing complex amines and related compounds (Irrgang & Kempe, 2020).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIAHDCHALWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186582
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

CAS RN

626205-87-6
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626205-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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